molecular formula C14H13BrO2 B1527712 6'-Bromospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione CAS No. 1245514-96-8

6'-Bromospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione

Cat. No. B1527712
Key on ui cas rn: 1245514-96-8
M. Wt: 293.15 g/mol
InChI Key: DPXQBNIZPADHOT-UHFFFAOYSA-N
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Patent
US08865911B2

Procedure details

Potassium tert-butoxide (7.50 g, 66.81 mmol) was added in portions to 6-bromo-2,3-dihydro-1H-inden-1-one (11.75 g, 55.67 mmol) and methyl acrylate (11.05 mL, 122.5 mmol) in THF (55 mL) under cooling in an ice-bath. The mixture was stirred for 1.5 h at r.t. Water (80 mL) and KOH (3.12 g, 55.7 mmol) was added and the mixture was heated to 75° C. and then at 60° C. overnight. The mixture was cooled to 0° C., and the formed precipitate was filtered off and dried in vacuo to give the title compound (11.69 g, 72% yield). 1H NMR (500 MHz, CDCl3) δ ppm 1.83-1.92 (m, 2 H), 2.15-2.27 (m, 2 H), 2.40-2.50 (m, 2 H), 2.71 (dt, 2 H), 3.17 (s, 2 H), 7.39 (d, 1 H), 7.75 (dd, 1 H), 7.92 (d, 1 H); MS (ES+) m/z 293 [M+H]+.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
11.75 g
Type
reactant
Reaction Step One
Quantity
11.05 mL
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
3.12 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](C)([O-])C.[K+].[Br:7][C:8]1[CH:16]=[C:15]2[C:11]([CH2:12][CH2:13][C:14]2=[O:17])=[CH:10][CH:9]=1.[C:18]([O:22]C)(=O)[CH:19]=[CH2:20].[OH-].[K+]>C1COCC1.O>[Br:7][C:8]1[CH:16]=[C:15]2[C:11]([CH2:12][C:13]3([CH2:20][CH2:19][C:18](=[O:22])[CH2:2][CH2:1]3)[C:14]2=[O:17])=[CH:10][CH:9]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
11.75 g
Type
reactant
Smiles
BrC1=CC=C2CCC(C2=C1)=O
Name
Quantity
11.05 mL
Type
reactant
Smiles
C(C=C)(=O)OC
Name
Quantity
55 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.12 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1.5 h at r.t
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling in an ice-bath
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 75° C.
CUSTOM
Type
CUSTOM
Details
at 60° C.
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
the formed precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC1=CC=C2CC3(C(C2=C1)=O)CCC(CC3)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.69 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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